molecular formula C28H23O4P B13708041 Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate

Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate

Cat. No.: B13708041
M. Wt: 454.5 g/mol
InChI Key: PCBQJWPFQJDRHV-UHFFFAOYSA-N
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Description

Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is an organophosphorus compound that features two fluorenylmethyl groups attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate typically involves the reaction of 9H-fluoren-9-ylmethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate fluorenylmethyl chloride, which subsequently reacts with phosphorus oxychloride to yield the desired phosphate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenyl groups to more saturated hydrocarbons.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic or acidic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various phosphate esters depending on the nucleophile used.

Scientific Research Applications

Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism by which Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. The fluorenylmethyl groups provide steric hindrance and electronic effects that can influence the reactivity of the phosphate moiety. This compound can participate in phosphorylation reactions, where it transfers its phosphate group to other molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(4-hydroxyphenyl) fluorene: A compound with similar structural features but different functional groups.

    Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Another compound with fluorenyl groups, used in materials science for its unique optical properties.

Uniqueness

Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is unique due to its combination of fluorenylmethyl groups and a phosphate moiety

Properties

Molecular Formula

C28H23O4P

Molecular Weight

454.5 g/mol

IUPAC Name

bis(9H-fluoren-9-ylmethyl) hydrogen phosphate

InChI

InChI=1S/C28H23O4P/c29-33(30,31-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)32-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2,(H,29,30)

InChI Key

PCBQJWPFQJDRHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COP(=O)(O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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